N-butylbutan-1-amine;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutylamine orthophosphate is an organic compound that belongs to the class of secondary amines. It is formed by the reaction of dibutylamine with orthophosphoric acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutylamine orthophosphate can be synthesized through the reaction of dibutylamine with orthophosphoric acid. The reaction typically involves mixing dibutylamine with orthophosphoric acid under controlled temperature and pH conditions to form the desired compound. The reaction can be represented as follows:
[ \text{(CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{)}_2\text{NH} + \text{H}_3\text{PO}_4 \rightarrow \text{(CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{)}_2\text{NH}_2\text{PO}_4 ]
Industrial Production Methods
In industrial settings, the production of dibutylamine orthophosphate involves large-scale mixing of dibutylamine and orthophosphoric acid in reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity of the product. The compound is then purified through distillation or crystallization processes.
Chemical Reactions Analysis
Types of Reactions
Dibutylamine orthophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various derivatives of dibutylamine orthophosphate, such as dibutylamine oxides, reduced amines, and substituted phosphates.
Scientific Research Applications
Dibutylamine orthophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is utilized in biochemical assays and as a buffer in biological experiments.
Industry: Dibutylamine orthophosphate is used in the production of corrosion inhibitors, emulsifiers, and flotation agents.
Mechanism of Action
The mechanism of action of dibutylamine orthophosphate involves its interaction with molecular targets and pathways. The compound can act as a catalyst or inhibitor in various biochemical reactions. It binds to specific enzymes or receptors, altering their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dibutylamine orthophosphate include:
Dibutylamine: A secondary amine used in organic synthesis and as a corrosion inhibitor.
Orthophosphoric Acid: A common acid used in various chemical reactions and industrial processes.
Diethylamine orthophosphate: Another secondary amine orthophosphate with similar properties and applications.
Uniqueness
Dibutylamine orthophosphate is unique due to its specific combination of dibutylamine and orthophosphoric acid, which imparts distinct chemical and physical properties. Its ability to act as both a reagent and a catalyst in various reactions makes it valuable in multiple scientific and industrial applications.
Properties
CAS No. |
71230-78-9 |
---|---|
Molecular Formula |
C24H60N3O4P |
Molecular Weight |
485.7 g/mol |
IUPAC Name |
N-butylbutan-1-amine;phosphoric acid |
InChI |
InChI=1S/3C8H19N.H3O4P/c3*1-3-5-7-9-8-6-4-2;1-5(2,3)4/h3*9H,3-8H2,1-2H3;(H3,1,2,3,4) |
InChI Key |
ARSMQXDRZHQRTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCCC.CCCCNCCCC.CCCCNCCCC.OP(=O)(O)O |
Related CAS |
111-92-2 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.